Benzyl trans-(3-aminocyclohexyl)-methylcarbamate oxalate
Overview
Description
Benzyl trans-(3-aminocyclohexyl)-methylcarbamate oxalate, also known as Benzyl [(1R,3R)-3-aminocyclohexyl]carbamate, is a chemical compound with the molecular formula C14H20N2O2 . It has an average mass of 248.321 Da and a monoisotopic mass of 248.152481 Da .
Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Scientific Research Applications
Chemical and Pharmacological Research on Similar Compounds
Synthesis and Application of Novel Synthetic Opioids : A detailed review discusses the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, and 4-aminocyclohexanols developed in the 1970s and 1980s. These compounds have shown significant impact on drug markets due to their euphoric effects and have been subjects of international control and scientific interest for their psychoactive properties and potential for abuse (Sharma et al., 2018).
Ambroxol in Respiratory Diseases : Ambroxol, a compound with a trans-4-hydroxycyclohexyl structure similar to the query, has been extensively reviewed for its use in treating acute and chronic respiratory diseases. It is described as efficacious and well-tolerated in children, with significant benefits for its licensed use as a secretolytic therapy in bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport (Kantar et al., 2020).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Research on Benzene-1,3,5-tricarboxamide (BTA) highlights its significance in nanotechnology, polymer processing, and biomedical applications due to its versatile, supramolecular self-assembly behavior. BTAs demonstrate the potential for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, showcasing the broad applicability of benzene derivatives in scientific research (Cantekin et al., 2012).
Properties
IUPAC Name |
benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18);(H,3,4)(H,5,6)/t13-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRVYUSYJVNEW-DTPOWOMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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